Cas no 53897-95-3 (1-phenyl-1H-1,3-benzodiazol-5-amine)

1-phenyl-1H-1,3-benzodiazol-5-amine structure
53897-95-3 structure
商品名:1-phenyl-1H-1,3-benzodiazol-5-amine
CAS番号:53897-95-3
MF:C13H11N3
メガワット:209.24654
CID:1113635
PubChem ID:965312

1-phenyl-1H-1,3-benzodiazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1-phenyl-1H-Benzimidazol-5-amine
    • 1-phenylbenzimidazol-5-amine
    • Oprea1_770736
    • SCHEMBL2311242
    • BDBM3854
    • STL282760
    • JSQMNGQWESPAOF-UHFFFAOYSA-N
    • Z57290870
    • SR-01000490978-1
    • AKOS000268841
    • G60111
    • 53897-95-3
    • DTXSID90359478
    • 5-Amino-1-phenylbenzimidazole
    • CHEMBL150973
    • 1-Phenyl-1H-benzo[d]imidazol-5-amine
    • EN300-112672
    • 1-phenyl-1H-1,3-benzodiazol-5-amine
    • SR-01000490978
    • 1-Phenylbenzimidazole deriv. 71
    • インチ: InChI=1S/C13H11N3/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H,14H2
    • InChIKey: JSQMNGQWESPAOF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N

計算された属性

  • せいみつぶんしりょう: 209.09543
  • どういたいしつりょう: 209.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

  • PSA: 43.84

1-phenyl-1H-1,3-benzodiazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-112672-10.0g
1-phenyl-1H-1,3-benzodiazol-5-amine
53897-95-3 95%
10g
$2859.0 2023-06-09
Enamine
EN300-112672-0.5g
1-phenyl-1H-1,3-benzodiazol-5-amine
53897-95-3 95%
0.5g
$519.0 2023-10-26
TRC
P322745-50mg
1-phenyl-1H-1,3-benzodiazol-5-amine
53897-95-3
50mg
$ 185.00 2022-06-03
TRC
P322745-10mg
1-phenyl-1H-1,3-benzodiazol-5-amine
53897-95-3
10mg
$ 50.00 2022-06-03
Enamine
EN300-112672-1.0g
1-phenyl-1H-1,3-benzodiazol-5-amine
53897-95-3 95%
1g
$665.0 2023-06-09
1PlusChem
1P01A1PD-10g
1-phenyl-1H-1,3-benzodiazol-5-amine
53897-95-3 95%
10g
$3596.00 2024-04-30
A2B Chem LLC
AV47585-5g
1-phenyl-1H-1,3-benzodiazol-5-amine
53897-95-3 95%
5g
$2064.00 2024-04-19
Enamine
EN300-112672-1g
1-phenyl-1H-1,3-benzodiazol-5-amine
53897-95-3 95%
1g
$665.0 2023-10-26
1PlusChem
1P01A1PD-2.5g
1-phenyl-1H-1,3-benzodiazol-5-amine
53897-95-3 95%
2.5g
$1673.00 2024-04-30
A2B Chem LLC
AV47585-250mg
1-phenyl-1H-1,3-benzodiazol-5-amine
53897-95-3 95%
250mg
$382.00 2024-04-19

1-phenyl-1H-1,3-benzodiazol-5-amine 関連文献

1-phenyl-1H-1,3-benzodiazol-5-amineに関する追加情報

Introduction to 1-phenyl-1H-Benzimidazol-5-amine (CAS No. 53897-95-3)

1-phenyl-1H-Benzimidazol-5-amine, identified by its Chemical Abstracts Service (CAS) number 53897-95-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole class, a structural motif renowned for its broad spectrum of biological activities and therapeutic potential. The benzimidazole core is characterized by a fused ring system consisting of a benzene ring and an imidazole ring, which together contribute to the molecule's unique chemical and pharmacological properties.

The structural framework of 1-phenyl-1H-Benzimidazol-5-amine incorporates a phenyl group at the 1-position of the benzimidazole ring, enhancing its molecular complexity and potentially influencing its interactions with biological targets. The presence of an amine functional group at the 5-position further expands its utility in synthetic chemistry and drug design. This compound has been extensively studied for its potential applications in the development of novel therapeutic agents, particularly in the context of addressing unmet medical needs.

In recent years, there has been a surge in research focused on benzimidazole derivatives due to their demonstrated efficacy in various pharmacological contexts. The benzimidazole scaffold is known to exhibit inhibitory activity against a wide range of enzymes and receptors, making it a valuable starting point for drug discovery. Specifically, 1-phenyl-1H-Benzimidazol-5-amine has been investigated for its potential role in modulating biological pathways associated with inflammation, cancer, and neurological disorders. Its unique structural features make it a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of 1-phenyl-1H-Benzimidazol-5-amine is its versatility in chemical modifications. The benzimidazole core can be further functionalized to tailor its pharmacological properties, enabling researchers to develop analogs with enhanced potency, selectivity, and pharmacokinetic profiles. This flexibility has led to numerous synthetic strategies being developed to access derivatives of this compound, each with the potential to address specific therapeutic challenges.

Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates like 1-phenyl-1H-Benzimidazol-5-amine for drug development. These technologies allow researchers to rapidly evaluate the binding affinity and interaction patterns of small molecules with biological targets, providing critical insights into their potential therapeutic utility. The integration of experimental data with computational modeling has been instrumental in refining the design of benzimidazole-based drugs, including derivatives of CAS No. 53897-95-3.

The pharmacological profile of 1-phenyl-1H-Benzimidazol-5-amine has been scrutinized in various preclinical studies, revealing intriguing mechanisms of action. For instance, studies suggest that this compound may interfere with key signaling pathways involved in cancer progression by inhibiting specific enzymes or modulating receptor activity. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders where central nervous system penetration is crucial.

In the realm of medicinal chemistry, the synthesis of 1-phenyl-1H-Benzimidazol-5-amine has been optimized through multiple methodologies, including condensation reactions between phenylhydrazine and appropriately substituted carbodiimides. These synthetic routes have been refined to ensure high yields and purity, facilitating further structural elucidation and pharmacological evaluation. The availability of reliable synthetic protocols has enabled researchers worldwide to explore derivatives of this compound without significant technical hurdles.

The safety profile of CAS No. 53897-95-3 has also been a focal point of investigation. Preclinical toxicology studies have been conducted to assess its acute and chronic toxicity levels, as well as its potential for causing adverse effects at therapeutic doses. These studies are essential for determining the feasibility of advancing this compound into clinical trials and ensuring patient safety if it progresses to human use.

One particularly exciting area of research involving 1-phenyl-1H-Benzimidazol-5-amines is their application as scaffolds for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By designing benzimidazole derivatives that specifically target aberrant kinase activity, researchers aim to develop treatments that selectively inhibit disease-causing pathways while minimizing side effects.

The integration of genomics and proteomics into drug discovery has also shed new light on the potential applications of CAS No. 53897-95. High-throughput screening campaigns have identified novel interactions between this compound and disease-relevant proteins, paving the way for targeted therapies based on its structure. These interdisciplinary approaches highlight the importance of collaborative efforts between chemists, biologists, and clinicians in translating basic research into tangible therapeutic benefits.

Future directions in the study of 1-phenoxybenzamide derivatives include exploring their role in precision medicine initiatives. By leveraging advances in biomarker analysis and personalized treatment strategies, researchers hope to identify subpopulations of patients who are most likely to benefit from therapies incorporating this compound or its analogs. Such efforts align with broader trends in healthcare aimed at delivering tailored treatments based on individual patient characteristics.

The environmental impact of synthesizing and utilizing compounds like CAS No 53897 95 3 is another consideration that has gained traction in recent years. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents or solvents. These initiatives reflect a growing commitment within the pharmaceutical industry to adopt environmentally responsible practices while maintaining high standards for product quality and efficacy.

In conclusion, 1 phenyl 1 H Benzimidazol 5 amine (CAS No: 53897 95 3) represents a compelling exampleof how structural innovation can leadto novel therapeutic opportunities withinthe benzimidazole classof compounds.Several linesof current researchare poisedto unlockits fullpotential acrossmultiple disease areas makingit anattractive focusfor futuredevelopment efforts.Besidesits direct applicationsin medicine,CAS No: 53897 -95 -3 also holds promisefor expandingour understandingof heterocyclic chemistryand biomolecular interactions.Such progress underscoresthe enduring valueof fundamentalscientific inquiryin driving advancements toward improved human health outcomes worldwide.

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